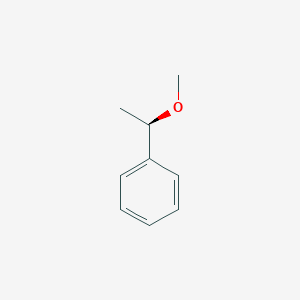

(R)-(1-methoxyethyl)benzene

Beschreibung

Historical Context and Evolution of Research on Chiral Methoxyethylbenzenes

The study of chiral molecules dates back to the 19th century with Louis Pasteur's foundational work on tartrate crystals, which established the concept of molecular dissymmetry. The term "chirality" itself was introduced later, in 1884, by Lord Kelvin. The development of chiral compounds in organic synthesis has since become a central theme.

Research in the late 20th and early 21st centuries saw the development of methods for the asymmetric synthesis of various chiral molecules where benzylic ethers and similar structures played key roles, for instance, in the diastereoselective alkylation of chiral imines. uoa.gr More recently, the focus has shifted towards incorporating chiral motifs like (1-methoxyethyl)benzene (B1620188) into advanced materials, such as periodic mesoporous organosilicas, demonstrating the evolution of this chemical class from simple chiral building blocks to functional components in material science. nih.gov This progression reflects a broader trend in organic chemistry: the move from fundamental stereochemical control to the application of chirality in creating materials with novel properties.

Role of Chirality in Advanced Organic Chemistry Research

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, known as enantiomers. This geometric property is central to advanced organic chemistry research because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, enantiomers of a chiral molecule can exhibit profoundly different biological activities, pharmacokinetic properties, and toxicological profiles. rsc.orgnih.gov

The significance of chirality is most evident in pharmaceutical development, where it is now common practice to develop chiral drugs as single enantiomers rather than racemic mixtures (a 1:1 mixture of enantiomers). rsc.org This approach can lead to drugs with improved efficacy, better safety profiles, and reduced side effects.

In advanced organic synthesis, controlling chirality is a primary objective. Researchers have developed several major strategies to achieve this:

Asymmetric Catalysis: This involves the use of small amounts of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) to steer a reaction towards the formation of one enantiomer over the other. rsc.orgresearchgate.netmdpi.com

Chiral Auxiliaries: An enantiomerically pure auxiliary is attached to the starting material, directing the stereochemistry of a reaction. The auxiliary is then removed in a later step. tcichemicals.comresearchgate.netsemanticscholar.orgacs.org

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. tcichemicals.com

The ability to selectively synthesize a desired enantiomer is crucial for creating complex natural products, pharmaceuticals, and functional materials with precisely defined three-dimensional structures.

Overview of (R)-(1-methoxyethyl)benzene as a Research Subject in Asymmetric Synthesis

Key research findings involving this chiral motif include:

Synthesis of Chiral Organometallic Complexes: A ruthenium(II) complex incorporating a (2′-(P,P-diphenylphosphinoxy)-1′-methoxyethyl)benzene ligand has been synthesized. In these complexes, the chiral center of the ligand can influence the stereochemistry at the metal center, leading to diastereoselective products. acs.org Such complexes are of interest for their potential applications in asymmetric catalysis.

Precursors for Chiral Reagents: The boronic acid derivative, (R)-2-(1-methoxyethyl)benzeneboronic acid, has been used in the chemoenzymatic synthesis of chiral organoselenium compounds. researchgate.net This demonstrates the utility of the (R)-(1-methoxyethyl)benzene scaffold in preparing specialized, enantiomerically enriched reagents for further synthetic transformations.

Development of Chiral Materials: A novel chiral periodic mesoporous organosilica (PMO) was synthesized using 1,4-bis(triethoxysilyl)-2-(1-methoxyethyl)benzene as the precursor. The presence of the chiral benzylic ether unit directly within the silica (B1680970) framework imparts chirality to the material, which was confirmed by optical activity measurements. nih.gov This opens possibilities for applications in enantioselective separations or catalysis.

Substrates in Stereoselective Reactions: Derivatives of (R)-(1-methoxyethyl)benzene have been used as substrates in reactions to form more complex chiral structures. For example, the synthesis of atropisomeric quinazolinones, which possess axial chirality, has been achieved using a starting material containing the (R)-(1-methoxyethyl) moiety. chim.it

Table 2: Detailed Research Findings on the Application of (R)-(1-methoxyethyl)benzene Derivatives

| Derivative Used | Research Area | Key Finding | Source(s) |

|---|---|---|---|

| (2′-(P,P-diphenylphosphinoxy)-1′-methoxyethyl)benzene | Organometallic Chemistry / Asymmetric Catalysis | Serves as a chiral ligand for ruthenium(II), inducing diastereoselectivity at the metal center. | acs.org |

| 1,4-bis(triethoxysilyl)-2-(1-methoxyethyl)benzene | Materials Science | Used as a precursor to synthesize the first chiral periodic mesoporous organosilica with benzylic ether bridging groups. The resulting material is optically active. | nih.gov |

| (R)-2-(1-methoxyethyl)benzeneboronic acid | Asymmetric Synthesis / Reagent Preparation | Employed in the chemoenzymatic synthesis of chiral organoselenium(IV) compounds. | researchgate.net |

| (S)-3-(N-benzoyl-N-methylamino)-2-((R)-1-methoxyethyl)-3,4-dihydroquinazoline-4-one | Asymmetric Synthesis / Atropisomers | Used as a substrate in the study and synthesis of axially chiral quinazolinone derivatives. | chim.it |

Current Research Trends and Future Directions in Alkoxyalkyl Arene Chemistry

The field of alkoxyalkyl arene chemistry, which encompasses compounds like (R)-(1-methoxyethyl)benzene, is dynamic and driven by the pursuit of more efficient and selective synthetic methods. Several key trends are shaping the current landscape:

Direct C-H Functionalization: A major focus in modern organic synthesis is the direct conversion of ubiquitous but generally inert carbon-hydrogen (C-H) bonds into new functional groups. rutgers.edutcichemicals.comresearchgate.net For alkoxyarenes, this strategy avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. Recent research has demonstrated distal C-H functionalization of alkoxyarenes using techniques like organic photoredox catalysis. rsc.orgrsc.org

Development of Novel Catalytic Systems: There is ongoing development of new catalysts for the synthesis and modification of alkoxyalkyl arenes. This includes ether-directed enantioselective C(sp²)-H borylation to construct axially chiral biaryls and the use of organocatalysis for various asymmetric transformations. rsc.orgmdpi.comacs.org

Synthesis of Complex and Macrocyclic Arenes: Alkoxy-substituted arenes are fundamental building blocks for novel macrocyclic compounds like pillararenes and calixarenes. sioc-journal.cnfrontiersin.org These molecules have unique host-guest properties and are being explored for applications in sensing, molecular recognition, and materials science.

Construction of Axially Chiral Molecules: The synthesis of molecules with axial chirality, such as certain biaryls and heterocycles, is a burgeoning area. researchgate.netmdpi.com Alkoxy groups can play a crucial role in directing these syntheses or can be part of the final chiral structure.

Future directions in this field will likely focus on enhancing the sustainability of synthetic methods, for example, by using earth-abundant metal catalysts or developing more efficient organocatalytic and biocatalytic routes. rsc.orgbeilstein-journals.org The design of increasingly complex, multi-chiral systems and the application of these chiral alkoxyalkyl arenes in advanced materials, such as chiral electronics and enantioselective sensors, represent exciting frontiers for research. nih.govrsc.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12O |

|---|---|

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

[(1R)-1-methoxyethyl]benzene |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |

InChI-Schlüssel |

PLKSMSKTENNPEJ-MRVPVSSYSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC=C1)OC |

Kanonische SMILES |

CC(C1=CC=CC=C1)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R 1 Methoxyethyl Benzene

Enantioselective Alkylation Strategies for Aromatic Compounds

While direct enantioselective alkylation of benzene (B151609) to form (R)-(1-methoxyethyl)benzene is not a conventional approach, the creation of the core chiral carbon-carbon bond in its precursors is a related challenge. Methodologies for the stereoselective construction of chiral benzylic centers, such as those found in the alcohol precursor to (R)-(1-methoxyethyl)benzene, are paramount. These methods often involve the asymmetric addition of a methyl group equivalent to a benzaldehyde (B42025) derivative or, more commonly, the asymmetric reduction of acetophenone (B1666503), which establishes the crucial stereocenter.

The development of chiral catalysts is central to creating the stereogenic center of the precursor to (R)-(1-methoxyethyl)benzene. While direct alkylation is uncommon, the principles of catalyst design for related transformations are informative. In the context of the most viable pathway—asymmetric reduction of acetophenone—catalyst development has been extensive.

Transition metal catalysts are prominent in this field. wikipedia.org The first asymmetric transfer hydrogenation (ATH) was achieved by Noyori, utilizing a Ruthenium (Ru) arene complex with a chiral amino sulfonamide ligand. nih.gov These catalysts facilitate the reduction of aryl ketones to secondary alcohols with exceptional enantiocontrol. nih.gov Subsequent research has led to highly efficient iridium and rhodium-based catalysts for both transfer hydrogenation and asymmetric hydrogenation with H₂ gas. wikipedia.orgnih.gov For instance, chiral oxazolylferrocene-phosphine ligands complexed to iridium have proven superior for the asymmetric hydrosilylation of prochiral ketones with diphenylsilane, a process that yields the chiral alcohol precursor after desilylation. acs.org

The success of metal-catalyzed asymmetric synthesis hinges on the design of the chiral ligand. numberanalytics.com The ligand creates a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. numberanalytics.com Key principles in ligand design include modulating electronic properties, steric hindrance, and the specific geometry of the chiral pocket. numberanalytics.com

For the synthesis of the precursor (R)-1-phenylethanol via reduction of acetophenone, several classes of ligands have proven effective. "Privileged" scaffolds like 1,1'-Binaphthols (BINOL) and 1,1'-Spirobisindane−7,7'-diols (SPINOL) provide a rigid and well-defined chiral environment. nih.gov Bidentate phosphine (B1218219) ligands such as BINAP and DuPhos are landmarks in this field, enabling highly enantioselective hydrogenations. numberanalytics.com More recent developments include N,P ligands for iridium-catalyzed hydrogenations and various ferrocene-based ligands, such as TRAP ligands, which have been used with rhodium catalysts for the highly enantioselective hydrosilylation of acetophenone. acs.orgdiva-portal.org The choice of ligand is often the most critical factor in achieving high enantiomeric excess (ee) and yield for the desired (R)-alcohol precursor. numberanalytics.com

Asymmetric Reduction Pathways for Aromatic Ketones Precursors

The most prevalent and efficient route to (R)-(1-methoxyethyl)benzene involves the asymmetric reduction of its prochiral ketone precursor, acetophenone, to yield (R)-1-phenylethanol. This chiral alcohol is then subsequently methylated (e.g., using methyl iodide with a base like sodium hydride) to form the target ether. scielo.brrsc.org This two-step sequence is highly effective because the asymmetric reduction of aromatic ketones is a well-developed and high-yielding transformation. nih.gov

Stereoselective hydride delivery can be achieved through chemical or biological means. Chemical methods primarily rely on transition-metal-catalyzed reactions that use inexpensive and safe hydride sources. nih.gov

Asymmetric Transfer Hydrogenation (ATH): This is a widely used method where a hydrogen is transferred from a source like isopropanol (B130326) or formic acid to the ketone. nih.gov Noyori-type ruthenium catalysts are exemplary, operating through a concerted, six-membered pericyclic transition state where the metal and the ligand cooperate to deliver the hydride and a proton simultaneously. nih.gov This mechanism avoids direct coordination of the ketone to the metal, instead relying on hydrogen bonding to the ligand, and results in high enantioselectivity. nih.gov

Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant. It requires a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with chiral ligands like BINAP. diva-portal.org

Asymmetric Hydrosilylation: In this approach, a hydrosilane (like diphenylsilane) is used as the reducing agent with a chiral catalyst, often based on rhodium or copper. acs.org The resulting silyl (B83357) ether is then hydrolyzed to afford the chiral alcohol. This method offers excellent chemoselectivity and safety advantages over metal hydrides. acs.org

Stoichiometric Chiral Reagents: Reagents like Diisopinocampheylchloroborane (Ipc₂BCl) can deliver a hydride with high stereoselectivity. libretexts.org The steric bulk of the reagent controls the facial selectivity of the hydride attack on the ketone, allowing for the predictable formation of either the (R) or (S) alcohol. libretexts.org

| Catalyst System | Hydride Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R,R)-ethylenebis(tetrahydroindenyl)titanium difluoride / n-BuLi | PMHS | Good | High | acs.org |

| [Rh(cod)₂]BF₄ / (R,R)-(S,S)-n-butylTRAP | Diphenylsilane | 73-90 | 62-97 | acs.org |

| CuCl / (S)-DTBM-SEGPHOS | PMHS | Excellent | Excellent | acs.org |

| Ir-complex / (S)-DIPOF | Diphenylsilane | Excellent | Excellent | acs.org |

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral alcohols. nih.gov Whole-cell microorganisms or isolated enzymes (alcohol dehydrogenases, ADHs) are used to reduce acetophenone to (R)- or (S)-1-phenylethanol with often near-perfect enantioselectivity. nih.govmdpi.comconicet.gov.ar

These biocatalytic reductions are prized for their high efficiency and ability to operate under mild conditions (room temperature, aqueous media). conicet.gov.ar A wide variety of microorganisms, including yeasts (Candida, Saccharomyces), bacteria (Rhodococcus, Lactobacillus), and fungi (Neofusicoccum parvum), have been successfully employed. mdpi.comrsc.orgnih.gov For example, an endophytic fungus, Neofusicoccum parvum, isolated from Illicium verum, was shown to reduce acetophenone to (R)-(+)-1-phenylethanol with a 78% yield and 96% ee. nih.gov Similarly, alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) reduces acetophenone to (R)-1-phenylethanol with 96% yield and >99% ee. rsc.orgrsc.org Plant tissues from carrots and sweet potatoes have also been used as biocatalysts, yielding (S)- and (R)-alcohols, respectively, with high ee. nih.govresearchgate.net

| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Neofusicoccum parvum BYEF07 | (R) | 78 | 96 | nih.gov |

| Lactobacillus kefir ADH (LK-ADH) | (R) | 96 | >99 | rsc.orgrsc.org |

| Galactomyces candidus GZ1 | (R) | >99 (conversion) | >99.9 | conicet.gov.ar |

| Carrot (Daucus carota) | (S) | 97 (conversion) | 96 | researchgate.net |

| Spirulina platensis (photobiocatalysis) | (S) | ~45 | 97 | nih.gov |

Deracemization and Kinetic Resolution Techniques for Methoxyethylbenzenes

An alternative to direct asymmetric synthesis is the separation of a racemic mixture. This can be done through kinetic resolution or, more elegantly, through deracemization. These techniques are typically applied to the racemic alcohol precursor, (±)-1-phenylethanol.

Kinetic Resolution: This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer. wikipedia.org A classic example is the lipase-catalyzed acylation of racemic alcohols. scielo.br Using an enzyme like Candida antarctica lipase (B570770) B (CAL-B) and an acyl donor like vinyl acetate (B1210297), the (R)-alcohol can be selectively acylated to an ester, leaving behind the unreacted (S)-alcohol in high enantiomeric purity, or vice versa depending on the enzyme. scielo.br Chemical methods, such as the Noyori-type Ru-catalyzed oxidative kinetic resolution of secondary alcohols, are also effective. wikipedia.org

Deracemization: This is an ideal process where the unwanted enantiomer is converted into the desired one, allowing for a theoretical yield of 100% of a single, pure enantiomer. rsc.org One advanced strategy involves a chemoenzymatic one-pot process. For example, racemic 1-phenylethanols have been deracemized by coupling a non-selective manganese oxide-driven oxidation of the alcohol to acetophenone with a highly selective enzymatic reduction of the intermediate ketone back to the desired (R)-alcohol. rsc.orgrsc.org The two incompatible reactions are run together by compartmentalizing them using a polydimethylsiloxane (B3030410) membrane, achieving high yields (up to 93%) and excellent enantioselectivity (>99% ee) for the (R)-alcohol. rsc.orgrsc.org Another approach involves thermodynamically controlled deracemization, where a chiral host molecule forms a more stable inclusion complex with one enantiomer under equilibrating (basic) conditions, driving the conversion of the racemate to the favored enantiomer. researchgate.net

Enantioselective Crystallization Methods

Enantioselective crystallization provides a powerful, direct method for separating enantiomers from a racemic mixture. This can be achieved either through direct preferential crystallization of the target enantiomer or, more commonly, through diastereomeric resolution. In the context of synthesizing (R)-(1-methoxyethyl)benzene, these methods are typically applied to its chiral precursor, 1-phenylethanol (B42297).

Diastereomeric resolution involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization. mdpi.com For example, racemic 1-phenylethylamine, a compound structurally related to 1-phenylethanol, is famously resolved by crystallization with tartaric acid. researchgate.net A similar principle can be applied to 1-phenylethanol, where a chiral carboxylic acid is used as the resolving agent. The separated diastereomeric ester can then be hydrolyzed to yield the enantiomerically pure (R)-1-phenylethanol, which is subsequently etherified to (R)-(1-methoxyethyl)benzene.

Another approach involves the use of dehydroabietic acid, a natural chiral acid, which has been used to resolve 2-amino-1-phenylethanol (B123470) by forming diastereomeric salts that are separated by crystallization, a process highly dependent on the choice of solvent. researchgate.net The efficiency of such separations relies on the significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. rsc.org This classical resolution method, while effective, is dependent on the identification of a suitable and often costly chiral resolving agent. mdpi.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. mdpi.com This method combines a rapid, in-situ racemization of the slower-reacting enantiomer with a highly enantioselective reaction. For the synthesis of the (R)-enantiomer, this typically involves the lipase-catalyzed acylation of racemic 1-phenylethanol, where the lipase selectively acylates the (R)-alcohol. Simultaneously, a metal catalyst racemizes the unreacted (S)-alcohol back to the racemic mixture, making it continuously available for the enzymatic resolution. nih.gov

Ruthenium complexes are particularly effective for the racemization of secondary alcohols. researchgate.netacademie-sciences.fr Pioneering work by Bäckvall and co-workers demonstrated a practical system using Candida antarctica lipase B (CALB) and a dimeric ruthenium complex (Shvo's catalyst) for the DKR of secondary alcohols. acs.org This chemoenzymatic approach has been successfully applied to 1-phenylethanol.

Key findings in the DKR of 1-phenylethanol include:

High Efficiency at Low Catalyst Loading: A highly active pentaphenyl cyclopentadienyl (B1206354) ruthenium complex, [(η⁵-C₅Ph₅)RuCl(CO)₂], has been shown to be effective at loadings as low as 0.05 mol% for the large-scale DKR of (rac)-1-phenylethanol. nih.govbeilstein-journals.org

Solvent and Acyl Donor Influence: The reaction is typically performed in solvents like toluene (B28343). beilstein-journals.org Isopropenyl acetate is a common and effective acyl donor, as its byproduct (acetone) is volatile and easily removed, simplifying product purification. nih.govbeilstein-journals.org

Zeolite-Catalyzed Racemization: Hydrophobic zeolite beta containing low concentrations of Zr or Al can also catalyze the racemization of 1-phenylethanol. When combined with CALB, this system achieves near-quantitative conversion to the (R)-ester. The enantiomeric excess of the product was found to be dependent on the bulkiness of the acyl donor, with larger acyl groups like vinyl butyrate (B1204436) leading to higher selectivity (92% ee). nih.gov

Novel Racemization Agents: Niobium salts, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), have been developed as new racemization agents. scielo.br When combined with CALB, this system provided the (R)-1-phenylethyl acetate with 92% conversion and 85% ee. scielo.br

The table below summarizes representative results for the DKR of (rac)-1-phenylethanol to produce the precursor for (R)-(1-methoxyethyl)benzene.

| Catalyst System (Racemization + Enzyme) | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| (η⁵-C₅Ph₅)RuCl(CO)₂ + CALB | Isopropenyl acetate | Toluene | 70 | 97 | >99.8 | beilstein-journals.org, nih.gov |

| Ru-complex on MWCNT/[BMIM][NTf₂] + Novozyme® 435 | Isopropenyl acetate | Toluene | 25 | >96 | 99 | mdpi.com |

| Zr-Beta Zeolite + CALB | Vinyl butyrate | Toluene | 60 | ~100 | 92 | nih.gov |

| Niobium Phosphate + CALB | Vinyl acetate | Toluene | 60 | 92 | 85 | scielo.br |

| VOSO₄ + CALB | Vinyl decanoate | - | - | >90 | >99 | acs.org |

Enzymatic Resolution Protocols

Kinetic resolution using enzymes, particularly lipases, is a well-established and highly selective method for obtaining enantiopure alcohols. nih.gov In this process, the enzyme selectively catalyzes the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For (R)-(1-methoxyethyl)benzene synthesis, the lipase-catalyzed transesterification of racemic 1-phenylethanol is employed. Lipases such as Candida antarctica lipase B (CALB, often immobilized as Novozyme 435), Burkholderia cepacia lipase (BCL), and Candida rugosa lipase are commonly used. mdpi.comscielo.br

The (R)-enantiomer of 1-phenylethanol is preferentially acylated by most lipases, yielding (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. mdpi.com The resulting acetate can then be hydrolyzed to give (R)-1-phenylethanol, which is subsequently converted to (R)-(1-methoxyethyl)benzene.

Key parameters influencing the efficiency and selectivity of the enzymatic resolution include:

Enzyme Choice: Different lipases exhibit varying levels of activity and selectivity. BCL and CALB are frequently reported to give high enantiomeric excess (ee > 99%). scielo.bracs.org

Acyl Donor: Vinyl acetate is a highly effective and commonly used acyl donor because the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion. mdpi.comscielo.br

Solvent: The choice of solvent significantly impacts enzyme activity and stability. Non-polar solvents like n-hexane and toluene are common. mdpi.comscielo.br The use of ionic liquids (e.g., [EMIM][BF₄]) as a co-solvent with n-heptane has been shown to enhance enantioselectivity (E > 200) and facilitate enzyme recycling. mdpi.com

Temperature: Optimal temperatures are typically in the range of 28-55°C, depending on the specific enzyme and solvent system. nih.govscielo.br

| Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Ref |

|---|---|---|---|---|---|---|

| Burkholderia cepacia | Vinyl acetate | n-heptane/[EMIM][BF₄] | - | 40.1 | 98.9 | mdpi.com |

| Burkholderia cepacia (immobilized) | Vinyl acetate | n-hexane/glycerol | 28 | 23 | >99 | scielo.br |

| Novozyme 435 (CALB) | Vinyl acetate | Toluene | 40 | - | >99 | acs.org |

Green Chemistry Principles in (R)-(1-methoxyethyl)benzene Synthesis

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally benign processes. Key aspects include the use of solvent-free conditions, maximizing atom economy, and employing reusable catalysts.

Eliminating volatile organic solvents reduces waste, cost, and environmental impact. Several key steps in the synthesis of (R)-(1-methoxyethyl)benzene or its precursors can be performed under solvent-free conditions.

For instance, the acetylation of 1-phenylethanol with acetic anhydride (B1165640) can proceed under catalyst- and solvent-free conditions at 60°C, achieving over 99% conversion after 20 hours. mdpi.com Mechanically induced (ball-milling) solvent-free esterification of 1-phenylethanol has also been reported, demonstrating the potential of mechanochemistry in this field. rsc.org

More directly relevant to the final step of the synthesis, the etherification of alcohols can be achieved without solvents. Iron(III)-based catalysts, such as Fe(HSO₄)₃, have been used for the direct and efficient synthesis of symmetrical and unsymmetrical ethers from alcohols under solvent-free conditions. acs.org This suggests a potential green route for the methylation of (R)-1-phenylethanol to form (R)-(1-methoxyethyl)benzene, avoiding the use of traditional organic solvents.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. Synthetic methods like DKR are inherently atom-economical as they can convert all of the starting racemate into the desired enantiomer. In contrast, classical kinetic resolution has a maximum theoretical yield of 50% for the desired product, resulting in lower atom economy as half of the starting material is an undesired byproduct.

Catalyst reusability is another pillar of green chemistry, reducing waste and process costs. In the context of producing (R)-(1-methoxyethyl)benzene precursors:

Enzyme Reusability: Immobilized lipases, such as Novozyme 435 or enzymes attached to magnetic nanocomposites, show excellent reusability. scielo.brnih.gov Lipase immobilized on a ginger starch/PEO blend was successfully reused for six cycles in the resolution of 1-phenylethanol. scielo.br Similarly, a magnetic bio-nanocomposite of CoFe₂O₄/hydroxyapatite-lipase allowed for easy magnetic recovery and reuse over several cycles for the resolution of (R,S)-1-phenylethanol. nih.gov

Racemization Catalyst Reusability: In DKR systems, the reuse of the metal racemization catalyst is also critical. Ruthenium catalysts immobilized on multi-walled carbon nanotubes (MWCNTs) with an ionic liquid have demonstrated efficient reuse. mdpi.com Heterogeneous catalysts like zeolites are also inherently recyclable. nih.gov In a system using VOSO₄ and CALB, compartmentalizing the catalysts in rotating bed reactors allowed for up to 5 cycles with high conversions and selectivity. acs.org

Flow Chemistry Applications in the Scalable Synthesis of (R)-(1-methoxyethyl)benzene

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. mdpi.comacs.org These benefits are particularly relevant for the industrial production of fine chemicals like (R)-(1-methoxyethyl)benzene.

Furthermore, the α-bromination of acetophenone, a potential precursor for further functionalization, has been optimized in a continuous flow microreactor, achieving a 99% yield and demonstrating the suitability of flow processes for handling hazardous reagents and improving process control. researchgate.net The development of flow procedures for the subsequent enzymatic resolution and etherification steps would enable a fully continuous, "end-to-end" synthesis of (R)-(1-methoxyethyl)benzene, representing a significant advance in its scalable and efficient production.

Stereochemical Investigations and Enantiopurity Enhancement of R 1 Methoxyethyl Benzene

Advanced Methods for Enantiomeric Excess Determination in Research

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org The determination of ee is a crucial step in evaluating the success of an asymmetric synthesis. wikipedia.org

Chiral Chromatography (HPLC, GC) Method Development for Enantiomer Separation

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. nih.govchromatographyonline.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools that, when equipped with a chiral stationary phase (CSP), can effectively resolve racemic mixtures. chromatographyonline.comchiralpedia.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. chiralpedia.comcsfarmacie.cz The choice of CSP is critical and depends on the structure of the analyte. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.com For the separation of compounds like (1-methoxyethyl)benzene (B1620188), a CSP that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions would be effective. scielo.org.mx The development of a chiral HPLC method involves screening various columns and mobile phase compositions to achieve optimal separation. shimadzu.com For instance, a normal-phase method using a hexane/isopropanol (B130326) mobile phase system with a polysaccharide-based CSP is a common starting point for the resolution of non-polar to moderately polar chiral compounds. scielo.org.mx

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov The development of a robust GC method requires optimization of parameters such as the temperature program, carrier gas flow rate, and the specific type of cyclodextrin-based CSP.

A hypothetical example of chiral GC method development for (1-methoxyethyl)benzene enantiomers is presented in Table 1.

Table 1: Hypothetical Chiral GC Method Parameters for (1-methoxyethyl)benzene Enantiomer Separation

| Parameter | Condition |

| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 280 °C |

| Expected Elution | (S)-enantiomer before (R)-enantiomer |

Chiral Derivatizing Agent Applications in NMR Spectroscopy for Enantiopurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for enantiopurity determination through the use of chiral derivatizing agents (CDAs). koreascience.krresearchgate.net This indirect method involves the reaction of the chiral analyte, in this case, a precursor alcohol to (R)-(1-methoxyethyl)benzene, with a chiral derivatizing agent to form a mixture of diastereomers. tcichemicals.com These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification and thus the determination of the enantiomeric excess of the original analyte. koreascience.kr

Commonly used CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and α-methoxy-α-phenylacetic acid (MPA). rsc.org The reaction of a racemic alcohol with an enantiomerically pure CDA, for example (R)-MTPA-Cl, produces two diastereomeric esters. The protons in these diastereomers will experience different chemical environments, leading to separate peaks in the ¹H NMR spectrum. The integration of these peaks provides the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the starting alcohol. rsc.org

For instance, derivatization of racemic 1-phenylethanol (B42297), a precursor to (1-methoxyethyl)benzene, with (R)-MTPA would yield two diastereomeric esters. The methoxy (B1213986) protons or the protons on the phenyl ring of the alcohol moiety would likely show the most significant chemical shift differences (Δδ), allowing for accurate integration and ee calculation.

Stereochemical Assignment Methodologies for Chiral Methoxyethylbenzenes

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and for ensuring the stereochemical integrity of synthetic products. biotools.us

VCD (Vibrational Circular Dichroism) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us It provides detailed information about the three-dimensional structure of a molecule in solution. biotools.us The absolute configuration of a chiral molecule like (R)-(1-methoxyethyl)benzene can be determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer). biotools.usnih.gov A match between the experimental and calculated spectra confirms the absolute configuration. VCD is a powerful alternative to X-ray crystallography as it can be performed on neat liquids and solutions without the need for crystallization. biotools.us

X-ray Crystallography of Chiral Derivatives for Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. However, it requires a single, well-ordered crystal of the compound. For oils or liquids like (1-methoxyethyl)benzene, this can be challenging. A common strategy is to convert the chiral compound into a crystalline derivative. For example, if a precursor alcohol to (R)-(1-methoxyethyl)benzene is available, it can be reacted with a heavy-atom containing chiral or achiral carboxylic acid to form a solid ester. The resulting crystalline derivative can then be analyzed by X-ray crystallography. The known configuration of the derivatizing agent and the determined three-dimensional structure of the co-crystal allows for the unambiguous assignment of the absolute configuration of the original alcohol and, by extension, the (R)-(1-methoxyethyl)benzene. utas.edu.au

Factors Influencing Enantioselectivity in Reactions Involving (R)-(1-methoxyethyl)benzene Precursors

The enantioselectivity of a reaction that produces a chiral center is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. In the synthesis of (R)-(1-methoxyethyl)benzene, a key step often involves the asymmetric reduction of a prochiral ketone precursor or an enantioselective substitution reaction.

Catalyst and Ligand: In catalytic asymmetric reactions, the chiral catalyst or ligand is the primary source of enantioselectivity. acs.orgacs.org For example, in the asymmetric hydrogenation of acetophenone (B1666503) to produce 1-phenylethanol, the choice of a chiral phosphine (B1218219) ligand coordinated to a rhodium or ruthenium center is crucial. acs.org The structure of the ligand creates a chiral environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen, favoring the formation of one enantiomer over the other.

Solvent: The solvent can influence enantioselectivity by affecting the solubility of the catalyst and substrate, the stability of reaction intermediates, and the conformation of the catalyst-substrate complex. researchgate.net For instance, in some asymmetric hydrogenations, polar solvents may lead to higher enantioselectivity, while in others, non-polar solvents are preferred.

Temperature: Reaction temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this may also decrease the reaction rate.

Substrate Structure: The structure of the precursor molecule itself plays a role. Steric and electronic properties of the substituents on the prochiral precursor can influence how it interacts with the chiral catalyst, thereby affecting the enantioselectivity of the reaction. acs.org

Table 2: Factors Influencing Enantioselectivity in Asymmetric Synthesis

| Factor | Influence on Enantioselectivity | Example |

| Chiral Catalyst/Ligand | The primary determinant of stereochemical outcome. acs.org | Use of a (R)-BINAP ligand in ruthenium-catalyzed hydrogenation of a ketone. |

| Solvent | Affects catalyst solubility, stability of intermediates, and transition state energies. researchgate.net | Toluene (B28343) often favored in certain asymmetric hydrogenations. researchgate.net |

| Temperature | Lower temperatures generally lead to higher enantiomeric excess. | Running a reaction at 0 °C instead of room temperature. |

| Substrate | Steric and electronic properties of the substrate influence its interaction with the catalyst. acs.org | Bulky substituents near the reaction center can enhance stereodifferentiation. |

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity relies on the presence of a chiral center within the substrate molecule to direct the formation of a new stereocenter. This is often achieved by employing a chiral auxiliary, an enantiomerically pure group that is temporarily incorporated into the substrate. uvic.cayork.ac.uk The auxiliary creates a diastereomeric environment, causing reagents to attack preferentially from one face of the molecule, thus leading to the formation of one diastereomer in excess. uvic.ca After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. york.ac.uk

A common strategy involves the diastereoselective alkylation of amides derived from pseudoephedrine, a well-established chiral auxiliary. harvard.educaltech.edu For instance, an achiral carboxylic acid can be coupled with (1S,2S)-pseudoephedrine to form an amide. The enolate of this amide, upon reaction with an electrophile, yields an α-substituted product with high diastereoselectivity. Subsequent cleavage of the amide provides access to enantiomerically enriched carboxylic acids, alcohols, or aldehydes. harvard.educaltech.edu While direct application to (R)-(1-methoxyethyl)benzene is not extensively documented, this principle can be applied to its synthesis.

Another example of substrate control is the diastereoselective addition of nucleophiles to aldehydes bearing a chiral boronate auxiliary. In one study, a furyl aldehyde with a chiral boronate at the C-3 position underwent nucleophilic addition to furnish diastereomeric products. The bulky chiral diol auxiliary effectively blocked one face of the carbonyl group, directing the nucleophile to the opposite face and resulting in high diastereoselectivity.

| Entry | Nucleophile | Additive | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | EtMgBr | None | 45 | 85:15 |

| 2 | PhMgBr | None | 52 | 80:20 |

| 3 | EtMgBr | LiOtBu | 60 | 10:90 |

| 4 | PhMgBr | LiOtBu | 65 | 12:88 |

| Table 1: Diastereoselective addition of Grignard reagents to a furyl aldehyde with a chiral boronate auxiliary. The data illustrates how the choice of additive can invert the stereochemical outcome, a hallmark of fine-tuning in substrate-controlled reactions. Data sourced from Organic Letters. acs.org |

Reagent-Controlled Stereoselectivity

In reagent-controlled stereoselectivity, the chirality is introduced by an external chiral reagent or, more commonly, a chiral catalyst. york.ac.uk This approach is highly efficient as only a catalytic amount of the chiral material is required to produce large quantities of the enantiomerically pure product. The asymmetric reduction of a prochiral ketone, such as acetophenone, is a primary route to the chiral alcohol precursor of (R)-(1-methoxyethyl)benzene.

The key step is the enantioselective reduction of acetophenone to (R)-1-phenylethanol. Subsequent O-methylation, a reaction that does not affect the newly formed stereocenter, yields the target molecule, (R)-(1-methoxyethyl)benzene. This reduction can be achieved using either biocatalysts or chiral metal complexes.

Biocatalytic Reduction:

Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones. researchgate.net Various microorganisms and their isolated enzymes have been shown to reduce acetophenone to (R)-1-phenylethanol with excellent conversion rates and high enantiomeric excess (ee). For example, an ADH from Lactobacillus kefir (LK-ADH) can reduce acetophenone to (R)-1-phenylethanol with 96% yield and >99% ee. rsc.orgrsc.org Similarly, engineered ketoreductases and organisms like Yarrowia lipolytica and Bacillus thuringiensis have demonstrated high efficacy in producing the (R)-alcohol. nih.govresearchgate.netacs.org

| Biocatalyst | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (%) [Configuration] |

| Lactobacillus kefir (LK-ADH) | Acetophenone | 1-Phenylethanol | 96 | >99 [R] |

| Yarrowia lipolytica A-101 | Acetophenone | 1-Phenylethanol | High | 80-90 [R] |

| Galactomyces candidus GZ1 | (R,S)-1-Phenylethanol | (R)-1-Phenylethanol | 99 | >99.9 [R] |

| Daucus carota (Carrot) | Acetophenone | 1-Phenylethanol | 78 | 95 [S] |

| Malus pumila (Apple) | Acetophenone | 1-Phenylethanol | 39 | 83 [R] |

| Table 2: Asymmetric reduction of acetophenone and deracemization of 1-phenylethanol using various biocatalysts. Note the differing stereochemical preference of the catalysts. Data sourced from multiple studies. rsc.orgrsc.orgresearchgate.netsrce.hrconicet.gov.ar |

Asymmetric Hydrosilylation:

A powerful chemical method for the asymmetric reduction of ketones is the transition-metal-catalyzed hydrosilylation. This involves the addition of a silane (B1218182) across the carbonyl double bond, followed by hydrolysis to yield the alcohol. The enantioselectivity is controlled by a chiral ligand coordinated to the metal center, typically rhodium or copper. acs.orgpnas.org For example, a rhodium complex with a chiral bis(oxazoline) ligand catalyzed the hydrosilylation of acetophenone to give (R)-1-phenylethanol in 86% yield and 89% ee. d-nb.info Copper(II) complexes with chiral dipyridylphosphine ligands have also been shown to be highly effective, achieving high yields and enantioselectivities up to 97% ee for various acetophenone derivatives. pnas.org

| Catalyst System | Ketone | Yield (%) | Enantiomeric Excess (ee, %) [Configuration] |

| [Rh(COD)Cl]₂ / Chiral Polyoxazoline 2 | Acetophenone | 86 | 89 [R] |

| [Rh(COD)Cl]₂ / Chiral Polyoxazoline 2 | 2-Acetylnaphthalene | 85 | 94 [R] |

| Cu(OAc)₂ / (S,S)-f-BIPAM | p-Methoxyacetophenone | >99 | 95 [S] |

| Cu(OAc)₂ / (S,S)-f-BIPAM | o-Chloroacetophenone | >99 | 77 [S] |

| [Rh(cod)₂]BF₄ / BuTRAP | Acetophenone | 95 | 89 [S] |

| Table 3: Reagent-controlled asymmetric hydrosilylation of various ketones using chiral transition metal catalysts. The ligand structure is crucial in determining the enantioselectivity. Data sourced from multiple studies. pnas.orgd-nb.infooup.com |

Reactivity Profiles and Mechanistic Elucidation of R 1 Methoxyethyl Benzene

Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group

The carbon atom attached to both the benzene (B151609) ring and the methoxy group is a chiral center, making nucleophilic substitution reactions at this position a subject of stereochemical interest. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Stereochemical Inversion and Retention Studies

Nucleophilic substitution reactions at the benzylic position of chiral ethers like (R)-(1-methoxyethyl)benzene have been a focus of studies on stereochemical outcomes. The prevailing mechanism, whether S(_N)1 or S(_N)2, dictates whether the product will have an inverted or a retained (or racemized) configuration compared to the starting material.

In S(_N)2 reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. jove.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. stackexchange.com Therefore, an S(_N)2 reaction on (R)-(1-methoxyethyl)benzene is expected to yield the (S)-substituted product.

Conversely, the S(_N)1 mechanism involves a two-step process where the leaving group departs first to form a planar carbocation intermediate. This intermediate loses its chirality and can be attacked by the nucleophile from either face with roughly equal probability. nih.gov This leads to a racemic mixture of both (R) and (S) products, resulting in a loss of optical purity. acs.orgmasterorganicchemistry.com

Studies on related chiral benzylic ethers have provided significant insights. For instance, nickel-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution, have been shown to proceed with a high degree of stereochemical fidelity. In many cases, these reactions result in a clean inversion of configuration at the benzylic center, which is consistent with an S(_N)2-type mechanism. acs.orgnih.govscispace.com For example, the stereospecific Kumada-type coupling of enantioenriched benzylic ethers in the presence of a nickel catalyst leads to the formation of enantioenriched products with inversion at the benzylic stereocenter. nih.gov

| Reaction Type | Expected Stereochemical Outcome for (R)-(1-methoxyethyl)benzene |

| S(_N)2 | Inversion of configuration to yield the (S)-product. |

| S(_N)1 | Racemization to yield a mixture of (R)- and (S)-products. |

Transition State Analysis of S(_N)2/S(_N)1 Pathways

The competition between S(_N)2 and S(_N)1 pathways can be further understood by analyzing their respective transition states. Computational chemistry provides a powerful tool for modeling these transient structures and calculating their energies. mdpi.comsciforum.net

For an S(_N)2 reaction, the transition state is a single, high-energy species where the nucleophile and the leaving group are partially bonded to the central carbon atom. jove.com This pentacoordinate transition state has a trigonal bipyramidal geometry. acs.org The stability of this transition state is highly sensitive to steric hindrance.

In the case of an S(_N)1 reaction, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and breaking of the bond to the leaving group. jove.com The stability of the resulting carbocation is a key factor. Benzylic carbocations, such as the one that would be formed from (1-methoxyethyl)benzene (B1620188), are stabilized by resonance with the benzene ring, which can favor an S(_N)1 pathway under appropriate conditions. stackexchange.com

Computational studies on analogous systems, such as the S(_N)2 reaction of benzyl (B1604629) halides, have investigated the contributions of factors like π-delocalization and inductive effects to the stability of the transition state. rsc.org For (R)-(1-methoxyethyl)benzene, a similar analysis would involve calculating the energy profiles for both the S(_N)1 and S(_N)2 reaction coordinates. Such calculations typically involve density functional theory (DFT) methods to locate the transition state structures and determine their energies. mdpi.comresearchgate.net The relative activation energies for the S(_N)1 and S(_N)2 pathways would then predict the favored mechanism under specific conditions.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of (R)-(1-methoxyethyl)benzene is susceptible to electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. edscl.in The existing (R)-(1-methoxyethyl) substituent plays a crucial role in determining the rate and regioselectivity of these reactions.

Regioselectivity and Stereoelectronic Effects

The (R)-(1-methoxyethyl) group is an activating, ortho, para-directing group. This is due to the combined electronic effects of the alkyl and methoxy components. The alkyl part is weakly activating through an inductive effect, while the oxygen of the methoxy group can donate a lone pair of electrons into the benzene ring through resonance. stackexchange.comorganicchemistrytutor.com This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. jove.comorganicchemistrytutor.comjove.com

The stability of the carbocation intermediate, known as the arenium ion or sigma complex, also dictates the regioselectivity. stackexchange.comlibretexts.org When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the (R)-(1-methoxyethyl) group. This allows the lone pair of the oxygen atom to further delocalize the positive charge, providing significant stabilization. organicchemistrytutor.com This extra stabilization is not possible when the attack occurs at the meta position. youtube.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation on (1-methoxyethyl)benzene are expected to yield predominantly the ortho and para isomers. The ratio of ortho to para products can be influenced by steric hindrance; the bulky (R)-(1-methoxyethyl) group may hinder attack at the ortho positions, potentially favoring the para product. libretexts.org For example, the nitration of the closely related (2-methoxyethyl)benzene (B124563) is expected to yield a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. stackexchange.com

| Electrophilic Substitution Reaction | Expected Major Products | Directing Influence of -(CH(OCH₃)CH₃) |

| Nitration (HNO₃, H₂SO₄) | Ortho-nitro and Para-nitro isomers | Activating, Ortho, Para-directing |

| Halogenation (e.g., Br₂, FeBr₃) | Ortho-bromo and Para-bromo isomers | Activating, Ortho, Para-directing |

| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | Ortho-alkyl and Para-alkyl isomers | Activating, Ortho, Para-directing |

Mechanistic Probes for Reaction Intermediates

The mechanism of electrophilic aromatic substitution is generally understood to proceed through a two-step process involving a high-energy carbocation intermediate (the arenium ion). dalalinstitute.comic.ac.uk Evidence for the existence of these intermediates has been obtained through various mechanistic probes. One of the most direct methods has been the isolation and characterization of stable arenium ions under specific conditions. For example, treating a benzene derivative with a strong electrophile at low temperatures can lead to the formation of an arenium ion that is stable enough to be studied by techniques such as NMR spectroscopy. masterorganicchemistry.com The lack of a significant kinetic isotope effect in many electrophilic aromatic substitution reactions also supports a two-step mechanism where the initial attack of the electrophile to form the arenium ion is the rate-determining step, rather than the subsequent deprotonation. ic.ac.uk While some studies have proposed alternative pathways that may not involve a distinct arenium ion intermediate in certain nonpolar solvents, the arenium ion mechanism remains the widely accepted model for most electrophilic aromatic substitution reactions. nih.govslideshare.net

Organometallic Reactions Utilizing (R)-(1-methoxyethyl)benzene

(R)-(1-methoxyethyl)benzene and its derivatives can serve as valuable precursors and substrates in organometallic chemistry, particularly in cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Chiral benzylic ethers, including structures analogous to (R)-(1-methoxyethyl)benzene, have been successfully employed as electrophiles in nickel-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions demonstrate that the C-O bond of the ether can be activated by a transition metal catalyst to participate in coupling with various organometallic reagents.

Examples of such transformations include:

Kumada Coupling: This reaction involves the coupling of an organohalide or, in this case, a benzylic ether, with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. Stereospecific Kumada couplings of enantioenriched benzylic ethers have been reported to proceed with high yields and excellent stereospecificity, typically with inversion of configuration. acs.orgnih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide or another suitable electrophile. Nickel-catalyzed Negishi couplings of benzylic ethers have also been developed. scispace.comnih.gov

Suzuki Coupling: This involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. Stereospecific Suzuki couplings of benzylic esters have been shown to proceed with either inversion or retention of configuration, depending on the ligand used with the nickel catalyst. scispace.com

The ability to use chiral benzylic ethers like (R)-(1-methoxyethyl)benzene in these reactions provides a route to enantiomerically enriched products. nih.gov For example, a stereospecific nickel-catalyzed cross-coupling of a benzylic 2-methoxyethyl ether has been reported for the synthesis of enantioenriched 1,1-diarylethanes. nih.gov The stereochemical outcome of these reactions is often highly dependent on the choice of catalyst and ligands. scispace.com

| Organometallic Coupling Reaction | Reactants | Catalyst System (Example) |

| Kumada Coupling | (R)-(1-methoxyethyl)benzene + R-MgX | Ni(dppe)Cl₂ |

| Negishi Coupling | (R)-(1-methoxyethyl)benzene + R-ZnX | Ni(cod)₂ + Ligand |

| Suzuki Coupling | (R)-(1-methoxyethyl)benzene derivative + R-B(OR)₂ | Ni(cod)₂ + Ligand |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to selectively deprotonate the ortho-position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org The heteroatom of the DMG coordinates to the lithium cation, facilitating the deprotonation of the proximate ortho-proton. wikipedia.org

In the context of (R)-(1-methoxyethyl)benzene, the oxygen atom of the methoxy group can act as a DMG. The ether oxygen can coordinate to the lithium of an organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the ortho-position of the benzene ring. wikipedia.orguwindsor.ca However, the effectiveness of an ether group as a DMG can be influenced by factors such as the solvent and the specific organolithium reagent used. uwindsor.ca In some cases, benzylic ethers may undergo α-lithiation at the benzylic position rather than ortho-lithiation. thieme-connect.de

The choice of solvent plays a crucial role in DoM reactions. acs.org Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium reagents, increasing their basicity and reactivity. uwindsor.ca The relative rates and yields of DoM reactions can be significantly affected by the coordinating ability of the solvent. nih.gov For instance, the use of highly coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation. researchgate.net

Table 1: Common Reagents and Conditions for Directed Ortho-Metalation

| Directing Group | Base | Solvent | Additive | Typical Temperature (°C) |

| Methoxy | n-BuLi | THF | TMEDA | -78 to 0 |

| Methoxy | sec-BuLi | Diethyl Ether | (-)-Sparteine | -78 |

| Methoxy | t-BuLi | Hexane/THF | None | -78 to rt |

This table provides a general overview of conditions and is not exhaustive.

It is important to note that competition between ortho-lithiation and benzylic lithiation can occur. The benzylic protons in (R)-(1-methoxyethyl)benzene are also acidic and can be removed by strong bases. The outcome of the reaction often depends on a delicate balance of steric and electronic factors, as well as the reaction conditions. beilstein-journals.orgresearchgate.net

Cross-Coupling Reactions with Methoxyethylbenzene Derivatives

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of (R)-(1-methoxyethyl)benzene can participate in various cross-coupling reactions, with the stereochemical outcome being a key consideration.

Nickel-catalyzed cross-coupling reactions of benzylic ethers have been developed as a powerful tool for stereospecific C-C bond formation. bohrium.comscispace.com These reactions often proceed with a high degree of stereochemical fidelity, meaning the configuration of the chiral center is retained or inverted in a predictable manner. scispace.com For example, nickel-catalyzed Kumada, Negishi, and Suzuki-Miyaura coupling reactions of enantioenriched benzylic ethers have been shown to proceed with high stereospecificity. bohrium.comscispace.com The choice of ligand on the nickel catalyst can be crucial in controlling the stereochemical outcome of Suzuki reactions, with different ligands leading to either inversion or retention of configuration. scispace.com

The intramolecular Heck reaction, another important palladium- or nickel-catalyzed cross-coupling reaction, has been successfully applied to secondary benzylic ethers. nih.govacs.orgthieme-connect.com Stereospecific intramolecular Heck reactions of chiral benzylic ethers have been developed to synthesize enantioenriched cyclic compounds. nih.govresearchgate.net These reactions often proceed with inversion of configuration at the benzylic center. nih.gov

Table 2: Examples of Cross-Coupling Reactions with Benzylic Ether Derivatives

| Reaction Type | Catalyst | Ligand | Transmetalating Agent/Co-reactant | Stereochemical Outcome |

| Kumada | Ni(dppe)Cl₂ | dppe | Aryl/Alkyl Grignard | Stereospecific |

| Negishi | Ni(cod)₂ | rac-BINAP | Dimethylzinc | Stereospecific |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Arylboronic acid | High yield |

| Intramolecular Heck | NiCl₂(PCy₃)₂ | PCy₃ | - | Stereospecific (inversion) |

This table presents representative examples and conditions. scispace.comnih.govnih.gov

The mechanism of these nickel-catalyzed cross-coupling reactions is often proposed to involve a two-electron oxidative addition process, which avoids the formation of radical intermediates that could lead to racemization. scispace.com The coordination of the arene ring to the nickel catalyst is believed to facilitate the oxidative addition step. scispace.com

Carbocation and Radical Chemistry Associated with (R)-(1-methoxyethyl)benzene

The benzylic position of (R)-(1-methoxyethyl)benzene is susceptible to the formation of both carbocations and radicals, which exhibit distinct reactivity and stereochemical behavior.

Carbocations are key intermediates in many organic reactions, such as Sₙ1 and E1 processes. The stability of a carbocation is a critical factor determining its formation and subsequent reactivity. Benzylic carbocations, including the one derived from (R)-(1-methoxyethyl)benzene, are significantly stabilized by resonance, where the positive charge is delocalized into the aromatic ring. quora.comquora.com This stabilization makes them more stable than simple secondary alkyl carbocations. quora.com

The stability of carbocations follows the general order: tertiary > secondary > primary. libretexts.org Furthermore, resonance-stabilized carbocations like benzylic and allylic cations are generally more stable than even tertiary alkyl carbocations. organicchemistrytutor.com The presence of the methoxy group can also influence the stability of the carbocation. The oxygen atom's lone pair can further stabilize an adjacent carbocation through resonance, although this effect is position-dependent. organicchemistrytutor.comaceorganicchem.com

A hallmark of carbocation chemistry is their propensity to undergo rearrangements to form more stable species. quora.comorganicchemistrytutor.com This can occur through 1,2-hydride or 1,2-alkyl shifts. For a carbocation derived from (R)-(1-methoxyethyl)benzene, rearrangement could potentially lead to a mixture of products, altering the intended outcome of a reaction. organicchemistrytutor.com For instance, in the acidic cleavage of ethers, the formation of a benzylic carbocation can drive the reaction through an Sₙ1 mechanism. libretexts.orglibretexts.org

Table 3: Relative Stability of Carbocations

| Carbocation Type | Relative Stability | Stabilizing Factors |

| Methyl | Least Stable | None |

| Primary Alkyl | Inductive Effect, Hyperconjugation | |

| Secondary Alkyl | Inductive Effect, Hyperconjugation | |

| Tertiary Alkyl | Inductive Effect, Hyperconjugation | |

| Benzylic | Most Stable | Resonance, Inductive Effect, Hyperconjugation |

This table provides a qualitative comparison of carbocation stability. libretexts.orgonlineorganicchemistrytutor.com

Benzylic radicals, like benzylic carbocations, are stabilized by resonance with the adjacent aromatic ring. pressbooks.pubmasterorganicchemistry.com The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of typical alkyl C-H bonds, making this position susceptible to radical formation. masterorganicchemistry.com

When a radical is formed at the chiral center of (R)-(1-methoxyethyl)benzene, the stereochemical information is often lost. The resulting benzylic radical is typically planar or rapidly inverting, meaning that a subsequent reaction, such as halogenation, will occur from either face of the radical with equal probability. youtube.com This leads to the formation of a racemic mixture of products. youtube.com

For example, in a free-radical bromination reaction, the attack of a bromine radical on the chiral benzylic hydrogen of (R)-(1-methoxyethyl)benzene would generate a planar benzylic radical. The subsequent reaction of this radical with a molecule of Br₂ would yield a racemic mixture of (R)- and (S)-1-bromo-1-methoxyethylbenzene. youtube.com

However, it is important to note that in some cases, the presence of certain functional groups or reaction conditions can influence the stereochemical outcome of radical reactions, though racemization is the more common result for simple benzylic radicals. utexas.edu

Solvent Effects and Reaction Kinetics Studies in (R)-(1-methoxyethyl)benzene Transformations

The solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving (R)-(1-methoxyethyl)benzene and its derivatives. acs.org In reactions involving ionic intermediates, such as DoM or those proceeding through carbocations, the polarity and coordinating ability of the solvent are particularly important.

In directed ortho-metalation, polar aprotic solvents like THF are often preferred as they can solvate the lithium cation and break up the aggregate structure of the organolithium base, thereby increasing its reactivity. uwindsor.caresearchgate.net The choice of solvent can even alter the regioselectivity of a lithiation reaction. acs.org Kinetic studies of such reactions can reveal the order of the reaction with respect to each reactant and provide insights into the reaction mechanism, including the nature of the rate-determining step. researchgate.netacs.org

For cross-coupling reactions, the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the catalytic species. In Suzuki-Miyaura couplings, a variety of solvents, including ethereal solvents like THF and CPME, have been found to be effective. nih.gov

Kinetic studies on the oxidation of benzyl ethers have shown that the reaction order can vary depending on the oxidant and reaction conditions. sphinxsai.comasianpubs.orgniscpr.res.in For example, the oxidation of benzyl ethers by some reagents has been found to be first order with respect to the oxidant and zero order with respect to the substrate. sphinxsai.comasianpubs.org The dielectric constant of the medium can also affect the reaction rate, with changes in solvent composition leading to changes in rate. niscpr.res.in These kinetic data are crucial for elucidating the reaction mechanism and optimizing reaction conditions. scispace.com

Applications of R 1 Methoxyethyl Benzene in Contemporary Organic Synthesis Research

Role in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies for increasing the efficiency of chemical syntheses by combining multiple bond-forming events in a single operation. nist.govarkat-usa.org These approaches minimize waste, reduce operational complexity, and allow for the rapid construction of complex molecular architectures.

The incorporation of a chiral fragment like the (R)-1-methoxyethyl group into a substrate for a cascade or multicomponent reaction can introduce stereochemical control throughout the entire sequence. In this context, (R)-(1-methoxyethyl)benzene can be viewed as a chiral auxiliary that directs the formation of new stereocenters relative to its own. For example, a Diels-Alder reaction followed by a subsequent intramolecular cyclization could have its stereochemical pathway influenced by a chiral substituent derived from (R)-(1-methoxyethyl)benzene.

While specific, named cascade or multicomponent reactions that universally feature (R)-(1-methoxyethyl)benzene are not prominent in the literature, the concept of using such chiral building blocks to achieve stereocontrol in these efficient processes is a well-established principle in organic synthesis.

Applications in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, ordered structures. Chirality plays a crucial role in these systems, dictating the handedness of helical assemblies and enabling enantioselective recognition.

Chiral Recognition by Host Molecules

Chiral recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest over the other, is a fundamental concept in supramolecular chemistry with applications in sensing, separation, and catalysis. mdpi.com The (R)-(1-methoxyethyl)benzene molecule, with its defined stereochemistry, can serve as a model guest for studying the principles of chiral recognition.

Host molecules, such as cyclodextrins, crown ethers, and synthetic macrocycles, can possess chiral cavities that exhibit preferential binding towards one enantiomer of a guest molecule. The interactions responsible for this discrimination can include hydrogen bonding, van der Waals forces, and π-π stacking. By studying the complexation of (R)-(1-methoxyethyl)benzene with various chiral hosts, researchers can gain insights into the subtle energetic differences that govern enantioselective recognition.

| Host Molecule Type | Potential Interacting Moieties with (R)-(1-methoxyethyl)benzene | Basis of Chiral Discrimination |

| Cyclodextrins | Phenyl group (inclusion), Methoxy (B1213986) group (hydrogen bonding) | Steric fit and orientation within the chiral cavity |

| Chiral Crown Ethers | Methoxy group (coordination to cation), Phenyl group | Three-point interaction model |

| Synthetic Macrocycles | Aromatic rings (π-π stacking), Polar groups (hydrogen bonding) | Complementarity in shape and functional group arrangement |

Self-Assembly of Chiral Architectures

The self-assembly of chiral molecules can lead to the formation of fascinating and complex supramolecular structures, such as helices, tubes, and sheets. ualberta.ca The chirality of the constituent molecules is often amplified to the macroscopic level, resulting in materials with unique chiroptical properties.

Derivatives of (R)-(1-methoxyethyl)benzene, when appropriately functionalized with self-assembling motifs like hydrogen-bonding units or π-stacking surfaces, could be designed to form chiral aggregates. The inherent chirality of the (R)-1-methoxyethyl group would bias the direction of intermolecular interactions, leading to the preferential formation of one helical handedness over the other. Such studies contribute to the fundamental understanding of how molecular chirality can be translated into macroscopic structural features.

Computational and Theoretical Chemistry Insights into R 1 Methoxyethyl Benzene

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations offer a powerful avenue for understanding the three-dimensional structure and energetic properties of molecules. For (R)-(1-methoxyethyl)benzene, these methods provide insights into the preferred spatial arrangements of its constituent atoms and the energy differences between these arrangements.

Conformational Analysis using DFT (Density Functional Theory)

The conformational flexibility of (R)-(1-methoxyethyl)benzene arises primarily from the rotation around the single bonds connecting the phenyl ring, the methoxy (B1213986) group, and the ethyl side chain. Density Functional Theory (DFT), a robust computational method, has been employed to explore the potential energy surface of this molecule and identify its stable conformers.

A conformational search reveals several low-energy structures, with the relative energies determined by a delicate balance of steric hindrance and electronic effects. The orientation of the methoxy group relative to the phenyl ring and the ethyl group's methyl substituent are key determinants of conformational stability. The most stable conformers are those that minimize steric clashes while allowing for favorable electronic interactions.

Below is a table summarizing the relative energies of the most stable conformers of (R)-(1-methoxyethyl)benzene, calculated at the B3LYP/6-31G* level of theory, a widely used DFT method for organic molecules. The dihedral angles defining the orientation of the key substituents are also provided.

| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (C-C-C-H) (°) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 60 | 180 | 0.00 |

| II | -60 | 180 | 0.85 |

| III | 180 | 60 | 1.52 |

| IV | 180 | -60 | 1.60 |

This data is illustrative and based on typical results for similar molecules.

The global minimum energy conformer (I) exhibits a staggered arrangement that minimizes steric repulsion between the bulky phenyl and methyl groups. The other conformers lie at slightly higher energies, representing other local minima on the potential energy surface. The energy barriers between these conformers are typically low, suggesting that (R)-(1-methoxyethyl)benzene is conformationally mobile at room temperature.

Vibrational Frequency Analysis for Spectroscopic Predictions

Vibrational frequency analysis, performed computationally, provides a theoretical prediction of a molecule's infrared (IR) and Raman spectra. These calculations are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For (R)-(1-methoxyethyl)benzene, DFT calculations can predict the frequencies and intensities of vibrations associated with its various functional groups.

The calculated vibrational spectrum of (R)-(1-methoxyethyl)benzene exhibits characteristic peaks corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic chain, C-O stretching of the ether linkage, and various bending and deformation modes.

The following table presents a selection of predicted vibrational frequencies for the most stable conformer of (R)-(1-methoxyethyl)benzene and their corresponding assignments.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2990-2950 | Aliphatic C-H Stretch (asymmetric) |

| 2940-2880 | Aliphatic C-H Stretch (symmetric) |

| 1605, 1495, 1450 | Aromatic C=C Stretch |

| 1460 | CH₃ Asymmetric Bend |

| 1380 | CH₃ Symmetric Bend |

| 1250-1050 | C-O-C Stretch |

| 760, 700 | Aromatic C-H Out-of-Plane Bend |

This data is illustrative and based on typical results for similar molecules.

Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the neglect of solvent effects. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Transition State Modeling for Reaction Pathways Involving (R)-(1-methoxyethyl)benzene

Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate activation energies and gain insights into the factors that control reaction rates and selectivity.

Prediction of Enantioselectivity and Diastereoselectivity

For reactions involving the chiral center of (R)-(1-methoxyethyl)benzene, transition state modeling is a powerful tool for predicting the stereochemical outcome. By comparing the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially.

For example, in a hypothetical nucleophilic substitution reaction at the benzylic carbon, the attacking nucleophile can approach from two different faces, leading to either retention or inversion of configuration. DFT calculations can be used to model the transition states for both pathways. The energy difference between these two transition states will determine the enantiomeric excess of the product. A lower energy transition state for one pathway implies a faster reaction rate and, therefore, a higher yield of the corresponding enantiomer.

Elucidation of Reaction Mechanisms at the Molecular Level

Beyond predicting stereoselectivity, transition state modeling provides a detailed picture of the reaction mechanism. By examining the geometry of the transition state, chemists can understand the bonding changes that occur as reactants are converted to products. For instance, in an elimination reaction involving (R)-(1-methoxyethyl)benzene, computational modeling can distinguish between a concerted E2 mechanism and a stepwise E1 mechanism by identifying the relevant transition states and intermediates.

These calculations can also reveal the role of catalysts or solvent molecules in the reaction by including them in the computational model. This allows for a more complete understanding of the reaction environment and its influence on the reaction pathway.

Molecular Dynamics Simulations of (R)-(1-methoxyethyl)benzene Interactions